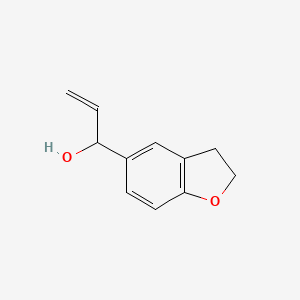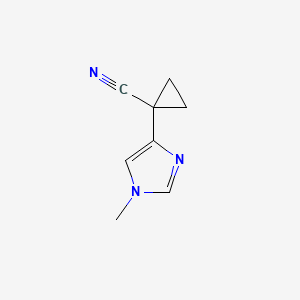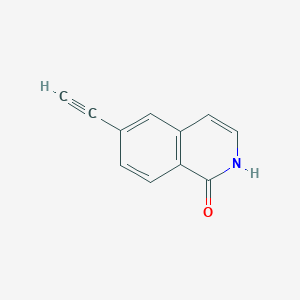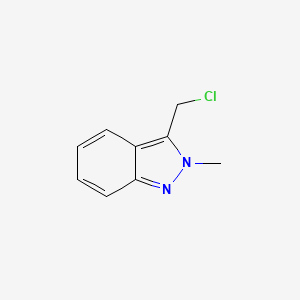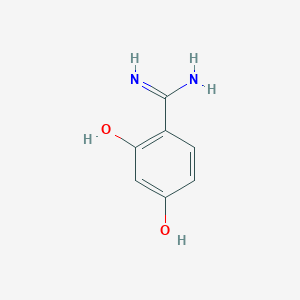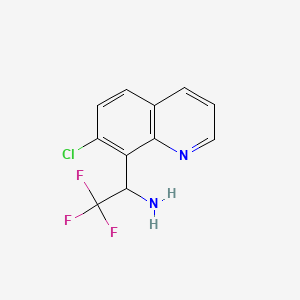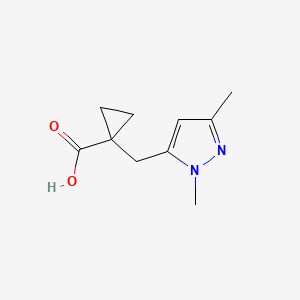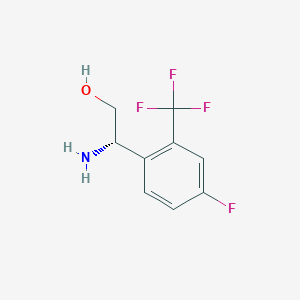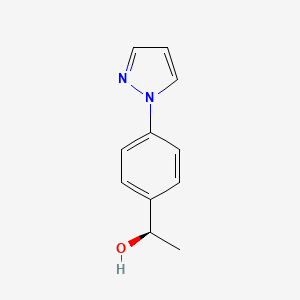![molecular formula C12H19NO2 B13600828 3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol is an organic compound that belongs to the class of propanolamines It features a phenyl ring substituted with a propan-2-yloxy group and an amino group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(propan-2-yloxy)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes aldol condensation with a suitable amine, such as 3-aminopropanol, under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the aldol condensation reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to streamline the isolation and purification process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or alcohols.
Applications De Recherche Scientifique
3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is utilized in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways by altering the activity of key proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-3-(4-methoxy-phenyl)-propan-1-ol: Similar structure with a methoxy group instead of a propan-2-yloxy group.
3-Amino-3-(4-chloro-phenyl)-propan-1-ol: Contains a chloro group instead of a propan-2-yloxy group.
3-Amino-3-(4-bromo-phenyl)-propan-1-ol: Features a bromo group in place of the propan-2-yloxy group.
Uniqueness
3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C12H19NO2 |
|---|---|
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
3-amino-3-(4-propan-2-yloxyphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-9(2)15-11-5-3-10(4-6-11)12(13)7-8-14/h3-6,9,12,14H,7-8,13H2,1-2H3 |
Clé InChI |
LRPNDUZWECUYAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



